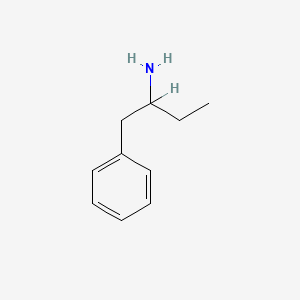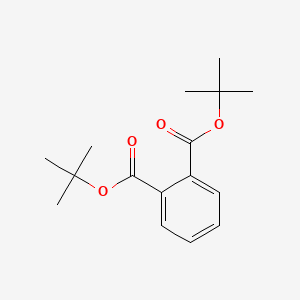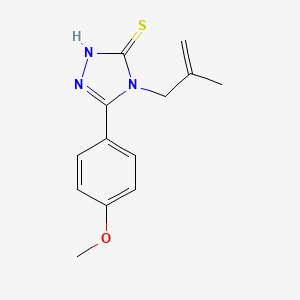
1-Phenylbutan-2-amine
Vue d'ensemble
Description
Analyse Biochimique
Biochemical Properties
1-Phenylbutan-2-amine has reduced dopaminergic effects compared to amphetamine, and instead acts as a selective norepinephrine releasing agent . This suggests that it interacts with enzymes and proteins involved in the release of norepinephrine, a neurotransmitter that plays a key role in attention and responding actions in the brain.
Cellular Effects
Given its role as a norepinephrine releasing agent, it likely influences cell function by modulating norepinephrine signaling pathways . This could potentially impact gene expression and cellular metabolism, particularly in neurons.
Molecular Mechanism
It is known to act as a selective norepinephrine releasing agent . This suggests that it may bind to and activate certain enzymes or receptors that facilitate the release of norepinephrine, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
One study found that a compound with a similar structure, 3-methyl-1-phenylbutan-2-amine, showed a significant change in bioelectrical activity due to Ca2+ channel regulation and Ca2+ influx modulation .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that biogenic amines like this compound often undergo phase I and phase II metabolic reactions, which involve various enzymes and cofactors .
Subcellular Localization
Given its role as a norepinephrine releasing agent, it is likely to be localized in areas of the cell involved in neurotransmitter synthesis, storage, and release .
Méthodes De Préparation
1-Phenylbutan-2-amine can be synthesized through several methods. One common synthetic route involves the reductive amination of 1-phenyl-2-butanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method involves the use of ω-transaminases, which can convert prochiral ketones derived from biomass into chiral amines with high yields and enantiomeric excess . Industrial production methods often utilize these enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass .
Analyse Des Réactions Chimiques
1-Phenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions include ketones, secondary amines, and substituted amines .
Applications De Recherche Scientifique
1-Phenylbutan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Industry: It is used in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Phenylbutan-2-amine involves its interaction with neurotransmitter systems in the brain. It acts as a selective norepinephrine releasing agent, which means it increases the release of norepinephrine, a neurotransmitter involved in regulating mood, attention, and arousal . This action is mediated through its binding to and activation of norepinephrine transporters, leading to increased levels of norepinephrine in the synaptic cleft .
Comparaison Avec Des Composés Similaires
1-Phenylbutan-2-amine is similar to other compounds in the phenethylamine class, such as amphetamine and methamphetamine. it has some unique properties:
Methamphetamine: Methamphetamine is a potent central nervous system stimulant, whereas this compound has a milder stimulant effect.
Other similar compounds include phenylisobutylamine derivatives like BDB, MBDB, and butylone, which have varying degrees of stimulant and psychoactive effects .
Propriétés
IUPAC Name |
1-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWLOHKZENDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874112 | |
| Record name | 2-Amino-1-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30543-88-5, 53309-89-0 | |
| Record name | 2-Amino-1-phenylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30543-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, alpha-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053309890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Phenylbutan-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76NRN6FL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal](/img/structure/B3423473.png)




![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3423509.png)



![2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B3423563.png)

